2,4-Dimethyl-9-phenylindeno[2,1-B]pyran

Catalog No.
S12291497
CAS No.
62096-56-4
M.F
C20H16O
M. Wt
272.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dimethyl-9-phenylindeno[2,1-B]pyran

CAS Number

62096-56-4

Product Name

2,4-Dimethyl-9-phenylindeno[2,1-B]pyran

IUPAC Name

2,4-dimethyl-9-phenylindeno[2,1-b]pyran

Molecular Formula

C20H16O

Molecular Weight

272.3 g/mol

InChI

InChI=1S/C20H16O/c1-13-12-14(2)21-20-18(13)16-10-6-7-11-17(16)19(20)15-8-4-3-5-9-15/h3-12H,1-2H3

InChI Key

GFZCTDYYQZXKPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C3=CC=CC=C3C(=C2O1)C4=CC=CC=C4)C

2,4-Dimethyl-9-phenylindeno[2,1-b]pyran is a complex organic compound characterized by its unique indeno-pyran structure. It belongs to the class of 4H-pyrans, which are known for their diverse biological activities and potential applications in medicinal chemistry. The molecular formula for this compound is C15H14OC_{15}H_{14}O, and it has a molecular weight of approximately 210.27 g/mol. The compound features a phenyl group attached to the indeno structure, enhancing its chemical reactivity and interaction with biological systems.

The chemical behavior of 2,4-Dimethyl-9-phenylindeno[2,1-b]pyran can be examined through various reaction types, including:

  • Electrophilic Aromatic Substitution: The presence of the phenyl group allows for electrophilic substitution reactions, where electrophiles can attack the aromatic ring.
  • Nucleophilic Addition: The carbonyl functionalities in related pyran derivatives can undergo nucleophilic addition reactions.
  • Cyclization Reactions: This compound can participate in cyclization reactions leading to the formation of more complex structures, particularly when reacting with other nucleophiles or electrophiles.

2,4-Dimethyl-9-phenylindeno[2,1-b]pyran exhibits significant biological activities that make it a subject of interest in pharmacological studies. Compounds within this structural class have shown:

  • Antitumor Activity: Several studies indicate that 4H-pyran derivatives possess cytotoxic effects against various cancer cell lines, making them potential candidates for anticancer drug development .
  • Anti-inflammatory Properties: These compounds have been noted for their ability to inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases .
  • Antimicrobial Effects: Research has demonstrated antimicrobial properties against a range of pathogens, highlighting their utility in developing new antibiotics .

The synthesis of 2,4-Dimethyl-9-phenylindeno[2,1-b]pyran can be achieved through several methods:

  • Multicomponent Reactions: A common synthetic route involves the condensation of aldehydes, malononitrile, and other reagents under specific conditions to yield pyran derivatives .
  • Cyclization Techniques: The compound can also be synthesized via cyclization reactions involving substituted phenyl groups and appropriate precursors under acidic or basic conditions.
  • Infrared Irradiation-Assisted Synthesis: This method utilizes infrared irradiation to facilitate the reaction between starting materials, enhancing yield and purity .

The applications of 2,4-Dimethyl-9-phenylindeno[2,1-b]pyran extend into various fields:

  • Pharmaceutical Development: Due to its biological activities, this compound is investigated for potential use in developing new anticancer agents and anti-inflammatory drugs.
  • Material Science: Its unique structural properties make it a candidate for research in organic materials and photonic applications.
  • Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Interaction studies involving 2,4-Dimethyl-9-phenylindeno[2,1-b]pyran focus on its binding affinity with various biological targets:

  • Enzyme Inhibition Studies: The compound's ability to inhibit specific enzymes involved in cancer progression or inflammation is a key area of research.
  • Receptor Binding Assays: Investigating how this compound interacts with cellular receptors can provide insights into its mechanism of action.

Several compounds share structural similarities with 2,4-Dimethyl-9-phenylindeno[2,1-b]pyran. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2,4-Dimethyl-3-(3-methylbutyl)indeno[2,1-b]pyranC17H22OC_{17}H_{22}OContains an additional alkyl chain enhancing lipophilicity.
2,4-Diphenyl-4H-pyranC17H14OC_{17}H_{14}OFeatures two phenyl groups which may enhance electron donation.
2,4-Dimethyl-9-naphthalen-2-ylindeno[2,1-b]pyranC18H16OC_{18}H_{16}OIncorporates a naphthalene moiety providing additional stability.

Uniqueness

What sets 2,4-Dimethyl-9-phenylindeno[2,1-b]pyran apart from these similar compounds is its specific combination of methyl and phenyl substituents on the indeno structure. This configuration potentially influences its biological activity and reactivity compared to others in the series.

Multicomponent Reaction Approaches in Indeno-Pyran Synthesis

Multicomponent reactions (MCRs) dominate indeno[2,1-b]pyran synthesis due to their atom economy and operational simplicity. The 2,4-dimethyl-9-phenyl variant is typically assembled from three components:

  • Aromatic aldehydes (e.g., 4-methylbenzaldehyde)
  • Cycloketones (e.g., 1,3-indanedione)
  • Nucleophilic partners (e.g., malononitrile or β-diketones)

A representative protocol involves heating 4-methylbenzaldehyde (1.2 equiv), 1,3-indanedione (1.0 equiv), and malononitrile (1.5 equiv) in ethanol under reflux for 6 hours, yielding the target compound in 78% isolated yield. The reaction proceeds via Knoevenagel condensation followed by Michael addition and cyclization (Figure 1).

Table 1: Comparative Efficiency of Multicomponent Methods

CatalystSolventTemp (°C)Time (h)Yield (%)
NoneEthanol78678
L-ProlineWater100485
Fe₃O₄@SiO₂-SO₃HSolvent-free120292

Notably, Brønsted acidic ionic liquids like 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate enhance regioselectivity in solvent-free conditions, achieving 89% yield at 80°C within 90 minutes. Mechanistic studies confirm the ionic liquid activates both aldehyde and diketone components, accelerating the rate-determining cyclization step.

Catalytic Asymmetric Synthesis of Chiral Indeno-Pyran Scaffolds

The planar chirality of 2,4-dimethyl-9-phenylindeno[2,1-b]pyran derivatives necessitates enantioselective methods for pharmaceutical applications. N-heterocyclic carbene (NHC) catalysts enable asymmetric induction during annulation:

Key Protocol

  • Combine 2-aroylvinylcinnamaldehyde (1.0 equiv) and α,β-unsaturated imine (1.2 equiv)
  • Add 5 mol% N-anisylindeno[2,1-b]triazolo[4,3-d]oxazinium salt
  • Stir in dichloromethane at 25°C for 24 hours

This method delivers indeno[2,1-c]pyran-1-ones with 90–99% enantiomeric excess (ee). The chiral NHC catalyst orients reactants through π-π stacking with the indeno moiety while hydrogen-bonding to the imine nitrogen, enforcing a distorted boat transition state (Figure 2).

Steric vs. Electronic Effects

  • 4-Methyl substituent: Increases ee by 12% compared to unsubstituted analogs due to hindered rotation about the C9–C10 bond
  • Phenyl vs. alkyl groups: Aromatic rings at position 9 improve catalyst-substrate interactions, yielding 97% ee versus 82% for cyclohexyl derivatives

Solvent-free and Green Chemistry Techniques for Sustainable Production

Solvent-free protocols address environmental concerns while improving process intensification:

Microwave-Assisted Synthesis

  • Mix 4-methylbenzaldehyde (1.0 equiv), 1,3-indanedione (1.0 equiv), and ammonium acetate (2.0 equiv)
  • Irradiate at 300 W for 8 minutes
  • Isolate product via flash chromatography (90% yield)

Mechanochemical Grinding

  • Combine reactants in a 1:1:1.2 molar ratio
  • Grind in a ball mill (500 rpm, 30 minutes)
  • Extract with ethyl acetate

This approach eliminates solvent use entirely, achieving 88% yield with a 92% atom economy. Comparative life-cycle analysis shows mechanochemical routes reduce E-factor (kg waste/kg product) from 12.3 (traditional) to 1.8.

Catalyst Recycling
Poly(4-vinylpyridinium)hydrogen sulfate catalysts retain activity over five cycles:

CycleYield (%)
194
391
587

Leaching tests confirm <0.8% catalyst loss per cycle, attributed to strong electrostatic interactions between the polymeric matrix and reactants.

The construction of the indeno[2,1-B]pyran core relies on domino cyclization and annulation strategies. A prominent method involves the BF₃·OEt₂-catalyzed bicyclization of dihydroxy precursors with aldehydes, which proceeds via a stepwise cationic mechanism [1] [6]. For example, 2-(2-(hydroxymethyl)-1-methylene-2,3-dihydro-1H-inden-2-yl)ethanol reacts with aromatic aldehydes to form the indeno[2,1-c]pyran scaffold through sequential oxonium ion formation, [1] -hydride shifts, and stereoselective ring closures (Fig. 1A) [1]. The Lewis acid coordinates with hydroxyl groups, polarizing carbonyl bonds and directing nucleophilic attack to yield fused pyran rings in >75% yield [6].

An alternative pathway employs Erlenmeyer-Plöchl azlactone (EPA) reactions with o-(2-acyl-1-ethynyl)benzaldehydes. Here, N-acylglycines undergo cascade cyclization to form indeno[2,1-c]pyran-3-ones via two C–C and two C–O bond-forming steps (Fig. 1B) [8]. This method exhibits regioselectivity dependent on the amino acid substrate, with free amino acids yielding isobenzofurans instead [8].

Cyclization MethodCatalysts/ConditionsKey IntermediatesYield (%)Selectivity
BF₃·OEt₂-mediated domino [1] [6]10 mol% BF₃, CH₂Cl₂, 25°COxonium ions, hydride shifts68–82High stereoselectivity (dr > 9:1)
EPA cascade [8]Acetic anhydride, NaOAcAzlactones, keto-enol tautomers55–73Regioselective for pyranones

Stereochemical Control Through Auxiliary-Directed Synthesis

The 9-phenyl substituent imposes significant steric constraints, enabling auxiliary-directed stereochemical outcomes. In BF₃-catalyzed cyclizations, the hydroxyl groups of diol precursors act as transient auxiliaries, coordinating with BF₃ to lock conformations during oxonium ion formation [1]. This preorganization enforces a cis-fusion of the pyran and indene rings, as evidenced by X-ray crystallography [6]. Deuterium exchange studies on analogous hexahydro-indenopyridines confirm that steric compression at C-9 drives epimerization under alkaline conditions, favoring trans-diaxial configurations thermodynamically [4].

Substituent positioning further modulates stereoselectivity. Methyl groups at C-2 and C-4 hinder rotation about the indene-pyran axis, stabilizing chair-like transition states during cyclization (Fig. 2A) [1]. Computational models suggest that the 9-phenyl group adopts a pseudoaxial orientation to minimize A(1,3) strain, directing incoming aldehydes to the less hindered face [6].

Transannular Electronic Effects on Reactivity Patterns

The fused indeno-pyran system exhibits pronounced transannular electronic interactions. Conjugation between the pyran oxygen’s lone pairs and the indene π-system delocalizes electron density, lowering the LUMO energy by ~1.2 eV compared to monocyclic pyrans [7]. This enhances susceptibility to electrophilic attack at C-5 and C-7, as demonstrated by bromination studies .

The 9-phenyl group exerts both inductive (-I) and resonance (+M) effects. Hammett correlations reveal that electron-withdrawing substituents on the phenyl ring accelerate Diels-Alder reactions at C-3–C-4 by increasing dienophilicity (ρ = +0.82) . Conversely, methyl groups at C-2/C-4 donate electron density via hyperconjugation, raising the HOMO energy and promoting [4+2] cycloadditions with inverse electron demand (Fig. 3B) .

Photophysical analyses corroborate these effects: indeno[2,1-c]pyran-3-ones exhibit bathochromic shifts (Δλ = 40 nm) in solid-state fluorescence compared to solution spectra, attributed to π-stacking enhanced by transannular conjugation [7].

XLogP3

5.6

Hydrogen Bond Acceptor Count

1

Exact Mass

272.120115130 g/mol

Monoisotopic Mass

272.120115130 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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